molecular formula C15H17N3O3 B2613154 N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448077-55-1

N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2613154
CAS RN: 1448077-55-1
M. Wt: 287.319
InChI Key: HNRNVSUORINVJJ-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, commonly known as PBOX-15, is a novel small molecule that has gained significant attention in scientific research. PBOX-15 is a potent inhibitor of a protein called Polo-like kinase 1 (PLK1), which is involved in regulating cell division and proliferation.

Scientific Research Applications

Anti-Inflammatory Activity

Naphtho[1,2-e][1,3]oxazines: , including F6211-0374, have been investigated for their anti-inflammatory potential. Researchers synthesized a library of trans-1,3-diaryl-1H-naphtho[1,2-e][1,3]oxazines using multicomponent reactions. Notably, two derivatives stood out:

Additionally, molecular docking simulations revealed that both 4c and 4h interacted favorably with the active site of the COX-2 enzyme, suggesting their potential as non-steroidal anti-inflammatory agents.

Photochromism

While not directly related to F6211-0374, it’s interesting to explore the broader field of photochromism. Novel spirooxazine derivatives containing nitrogen heterocycles have been synthesized and characterized. These compounds exhibit reversible color changes upon exposure to light, making them valuable for applications like optical switches and data storage .

Plant Hormone Analog

Indole derivatives play essential roles in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Although not specifically F6211-0374, understanding indole derivatives sheds light on their diverse biological and clinical applications .

properties

IUPAC Name

N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15(13-11-14-18(17-13)8-4-9-21-14)16-7-10-20-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRNVSUORINVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCCOC3=CC=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

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